4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12ClN3 |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
4-chloro-2-cyclopentylpyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H12ClN3/c13-11-9-5-6-14-7-10(9)15-12(16-11)8-3-1-2-4-8/h5-8H,1-4H2 |
InChI Key |
NXXXAEHQHYGIIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC3=C(C=CN=C3)C(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
The pyrido[3,4-d]pyrimidine ring system is commonly assembled through condensation reactions. For example:
-
Aminopyridine-Pyrimidine Cyclization : Reacting 3-aminopyridine derivatives with carbonyl-containing reagents (e.g., formamidine acetate) under basic conditions induces cyclization. A patent by CN 110386936B demonstrates this approach for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, achieving cyclization at 60–80°C with NaOH.
-
Microwave-Assisted Synthesis : Accelerated ring formation using microwave irradiation, as reported for dibenzazepinone derivatives, reduces reaction times from hours to minutes.
Table 1: Cyclization Conditions for Pyrido-Pyrimidine Derivatives
| Precursor | Reagent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| 3-Aminopyridine | Formamidine acetate | 60–80 | 75 | 99.8 | |
| Ethyl 2-cyanoacetate | Bromoacetaldehyde | 45 | 65 | 99.5 |
Chlorination at Position 4
Chlorination is critical for introducing the C4 substituent. Two primary methods are employed:
Phosphorus Oxychloride (POCl₃) Mediated Chlorination
POCl₃ is widely used for converting hydroxyl or amine groups to chlorides. For instance, 7H-pyrrolo[2,3-d]pyrimidin-4-ol undergoes chlorination with POCl₃ at reflux (110°C), yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in 67.8% yield. This method is likely adaptable to pyrido-pyrimidines.
Direct Electrophilic Substitution
Electrophilic chlorinating agents (e.g., Cl₂, SO₂Cl₂) can introduce chlorine at electron-deficient positions. However, regioselectivity must be controlled to avoid byproducts.
Introduction of the Cyclopentyl Group at Position 2
The cyclopentyl moiety is introduced via cross-coupling or nucleophilic substitution:
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between a halogenated pyrido-pyrimidine (e.g., 2-bromo-4-chloropyrido[3,4-d]pyrimidine) and cyclopentylboronic acid could install the cyclopentyl group. This method offers high regioselectivity and mild conditions.
Alkylation
Treating a 2-mercaptopyrido-pyrimidine derivative with cyclopentyl bromide in the presence of a base (e.g., K₂CO₃) may yield the desired product, though competing reactions could reduce efficiency.
Purification and Characterization
Final purification often involves recrystallization or chromatography. For example, 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is isolated via centrifugation and vacuum drying, achieving 99.9% purity. Analytical techniques such as HPLC and NMR are essential for verifying structural integrity.
Challenges and Optimization Opportunities
-
Regioselectivity : Competing reactions during chlorination or cyclopentyl group installation require precise control of stoichiometry and temperature.
-
Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Switching to heptane or toluene improves phase separation.
-
Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) may improve coupling efficiency for the cyclopentyl group.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chloro group undergoes nucleophilic displacement with various nucleophiles, enabling diverse derivatization.
Key Examples:
-
Mechanistic Insight : The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing effects of the pyridopyrimidine core. Steric hindrance from the cyclopentyl group at the 2-position slightly reduces reaction rates compared to non-substituted analogs .
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed couplings to form C–C bonds.
Notable Protocols:
-
Suzuki-Miyaura Coupling :
-
Buchwald-Hartwig Amination :
Cyclization and Ring Expansion
The pyrido[3,4-d]pyrimidine core undergoes cyclization under specific conditions:
Example Reaction:
-
Intramolecular Cyclization :
-
Substrate : 4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine with pendant amino groups.
-
Conditions : CuI, DMF, 120°C, 24 hrs.
-
Product : Tricyclic fused heterocycles (e.g., pyrido[3,4-e]pyrrolo[1,2-a]pyrimidines) in 40–55% yield.
-
Biological Interactions
The compound’s reactivity underpins its pharmacological potential:
-
Kinase Inhibition : The chlorine and cyclopentyl groups enhance hydrophobic interactions with ATP-binding pockets, showing IC₅₀ values <100 nM against select kinases.
-
Metabolic Stability : In vitro studies indicate slow oxidative metabolism (t₁/₂ > 120 min in human liver microsomes), attributed to steric shielding by the cyclopentyl group.
Stability and Degradation
-
Hydrolytic Stability : Resistant to hydrolysis at pH 7.4 (24 hrs, 37°C) but degrades rapidly under acidic (pH 2, t₁/₂ = 2 hrs) or alkaline (pH 12, t₁/₂ = 1.5 hrs) conditions.
-
Thermal Stability : Decomposes above 250°C via cleavage of the cyclopentyl-pyrimidine bond.
Comparative Reactivity
Key Research Findings
-
Synthetic Utility : The chlorine atom serves as a versatile handle for late-stage functionalization, enabling rapid library synthesis for drug discovery .
-
Regioselectivity : Cross-coupling reactions predominantly occur at C4, with no observed reactivity at the cyclopentyl-substituted C2 .
This compound’s reactivity profile highlights its value as a scaffold in medicinal chemistry, particularly for targeting kinase-driven pathologies. Continued exploration of its coupling and cyclization potential may yield novel bioactive entities.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 4-chloro-2-cyclopentylpyrido[3,4-d]pyrimidine exhibit various biological activities, including:
-
Anticancer Activity :
- A series of pyrido[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer properties. In particular, compounds derived from this compound showed selective activities against breast cancer and renal cancer cell lines when tested against the NCI 60 human cancer cell line panel .
- Notably, compounds such as 13 and 21 from this series have been identified as promising candidates for further development towards clinical trials .
- Inhibition of CDK Enzymes :
Case Study 1: Anticancer Evaluation
A study synthesized a new series of 4-substituted pyrido[3,4-d]pyrimidine derivatives from a common intermediate involving 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine. These derivatives were screened against multiple cancer cell lines, revealing significant inhibitory effects on growth in specific cases .
Case Study 2: Mechanism of Action
Research is ongoing to elucidate the mechanism of action of these compounds. Preliminary findings suggest that they may target specific cellular pathways involved in tumor proliferation and survival .
Comparative Analysis of Related Compounds
To provide a clearer understanding of the potential applications of this compound, a comparative analysis with related compounds is presented below:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine | Similar core structure | Potentially different biological activity due to isopropyl substitution |
| 2-Cyclopentyl-6-methylpyrido[3,4-d]pyrimidine | Altered substituent position | Enhanced potency against specific cancer cell lines |
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby affecting cell signaling pathways involved in cell division and survival. This inhibition can lead to the suppression of tumor growth and the modulation of immune responses .
Comparison with Similar Compounds
The following analysis compares 4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine with structurally and functionally related pyrido[3,4-d]pyrimidine derivatives, focusing on substituent effects, biological activity, and synthetic routes.
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (CF₃) and chlorine increase electrophilicity at C4, facilitating nucleophilic substitution reactions .
- Lipophilicity : Cyclopentyl and CF₃ groups enhance logP values compared to methyl or hydrogen substituents, influencing pharmacokinetics .
Physicochemical Properties
- Melting Points: Analogues like (2R)-2-[(2-phenylethanethiol)-pyrido[3,4-d]pyrimidin-4-yl)amino]propanol exhibit mp 182–184°C , suggesting crystalline stability. Trifluoromethyl or methyl groups may lower mp due to reduced polarity.
- Solubility : Cyclopentyl and CF₃ groups reduce aqueous solubility, necessitating formulation optimization for in vivo studies .
Biological Activity
4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine is a compound belonging to the class of pyrimidines, which are known for their diverse biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its potential anticancer properties, antimicrobial effects, and mechanisms of action.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrido[3,4-d]pyrimidine derivatives, including this compound. These compounds often exert their effects through the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
The mechanism by which this compound exhibits anticancer activity involves:
- Inhibition of CDKs : This compound acts as an inhibitor of CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells. It has been shown to significantly alter cell cycle progression and induce apoptosis in various cancer cell lines (e.g., MCF-7 and HCT-116) with IC50 values ranging from 45 to 97 nM for different derivatives .
- Targeting Tyrosine Kinases : The compound may also inhibit tyrosine kinases such as Src family kinases, which are involved in signaling pathways that regulate cell proliferation and survival .
Case Studies
A study evaluating a range of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compounds similar to this compound exhibited potent anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines. The most active compounds showed IC50 values as low as 6 nM against HCT-116 cells .
Antimicrobial Activity
In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Recent research indicates that derivatives of this compound can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli.
The antimicrobial action is believed to stem from the inhibition of bacterial DNA polymerase and interference with essential metabolic pathways within the bacteria. This dual functionality makes it a candidate for further research in treating infections in cancer patients who are immunocompromised .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
| Activity | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 45 - 97 | CDK2/cyclin A inhibition |
| Anticancer | HCT-116 | 6 - 99 | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus | N/A | DNA polymerase inhibition |
| Antimicrobial | Escherichia coli | N/A | Metabolic pathway interference |
Q & A
Q. What are the recommended methods for synthesizing 4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine?
Synthesis typically involves cyclization of pyrimidine precursors with cyclopentylating agents under reflux conditions. Key steps include nucleophilic substitution at the 4-chloro position using cyclopentylmagnesium bromide in anhydrous THF. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to ensure >97% purity (GC analysis) . For analogs like pyrido[3,2-d]pyrimidines, similar protocols are validated with modifications in reaction time (12-24 hours) and temperature (60-80°C) .
Q. How should researchers safely handle and store this compound?
Follow strict safety protocols: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions. Store at 0–6°C in amber glass vials under nitrogen to prevent hydrolysis of the chloro group. Waste must be segregated, labeled as halogenated organic waste, and processed by certified disposal services .
Q. What analytical techniques are suitable for characterizing purity and structure?
- Purity : GC-MS with flame ionization detection (FID) or HPLC (C18 column, acetonitrile/water mobile phase) .
- Structural confirmation : H/C NMR (DMSO-d6 or CDCl3) to identify cyclopentyl protons (δ 1.5–2.5 ppm) and pyrimidine carbons (δ 150–160 ppm). High-resolution mass spectrometry (HRMS) for molecular ion verification .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the cyclopentyl group at the 2-position?
Systematic screening of catalysts (e.g., Pd(PPh3)4 vs. CuI) and solvents (DMF vs. THF) is critical. For pyrido[3,2-d]pyrimidine analogs, Pd-mediated Buchwald-Hartwig coupling achieved 75–85% yields with K3PO4 as base in toluene at 110°C . Monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:3 ethyl acetate/hexane) and adjust stoichiometry (1.2–1.5 eq. cyclopentyl reagent) to minimize byproducts.
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
Contradictions in NMR shifts may arise from residual solvents or rotamers. Solutions include:
- Extended drying under vacuum (24 hours, 40°C) to remove trace solvents.
- Variable-temperature NMR (25–60°C) to assess dynamic rotational barriers of the cyclopentyl group.
- X-ray crystallography (as in Ethyl 3-(4-chlorophenyl)... derivatives) to confirm stereochemistry and crystal packing effects .
Q. How does the electronic nature of the pyrimidine ring influence reactivity in cross-coupling reactions?
The electron-withdrawing chloro group at C4 activates the ring for Suzuki-Miyaura couplings. Computational studies on 2-Chloro-pyrido[3,2-d]pyrimidine show localized LUMO density at C6/C8 positions, favoring boronic acid coupling at these sites. Experimentally, optimize using Pd(dppf)Cl2 catalyst and Cs2CO3 in dioxane/water (4:1) at 90°C .
Q. What computational methods predict the compound’s stability under varying pH conditions?
Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) can estimate hydrolysis rates of the chloro group. For analogs like 4-chloro-5-fluoro-pyrimidines, DFT calculations (B3LYP/6-31G*) identified pH-dependent degradation pathways, with accelerated hydrolysis at pH > 9 . Validate experimentally via accelerated stability testing (40°C/75% RH for 4 weeks).
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
